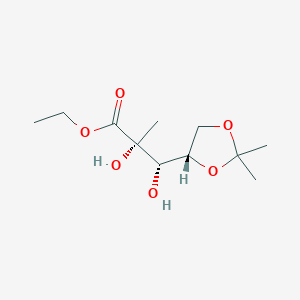

(2R,3S)-ethyl 3-((S)-2,2-diMethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-Methylpropanoate

CAS No.:

Cat. No.: VC17463710

Molecular Formula: C11H20O6

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O6 |

|---|---|

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | ethyl (2R,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |

| Standard InChI | InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m0/s1 |

| Standard InChI Key | BHCHXRCKXIVVCN-DKCNOQQISA-N |

| Isomeric SMILES | CCOC(=O)[C@@](C)([C@H]([C@@H]1COC(O1)(C)C)O)O |

| Canonical SMILES | CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |

Introduction

Structural and Stereochemical Characterization

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound are unavailable, related dioxolane-containing structures exhibit:

-

Bond lengths: 1.41–1.45 Å for C–O bonds in the dioxolane ring.

-

Dihedral angles: 35–40° between the dioxolane and propanoate planes, influencing conformational flexibility .

Infrared (IR) spectroscopy of analogous compounds shows characteristic peaks: -

O–H stretch: 3400–3500 cm⁻¹ (broad, hydroxyl groups).

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:

The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in polar solvents—a trait advantageous for pharmaceutical formulation . Its high boiling point reflects strong intermolecular hydrogen bonding between hydroxyl groups .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

-

Ethyl propanoate core: Introduced via esterification of propanoic acid derivatives.

-

Dioxolane ring: Typically formed through acid-catalyzed cyclization of diols with ketones or aldehydes.

-

Stereochemical control: Achieved using chiral auxiliaries or asymmetric catalysis .

Stepwise Synthesis

A plausible pathway involves:

-

Dioxolane formation: Reacting (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with a methyl Grignard reagent to install the chiral center at C4 .

-

Aldol condensation: Coupling the dioxolane-aldehyde with a methyl ketone to establish the vicinal diol motif.

-

Esterification: Treating the resultant acid with ethanol under acidic conditions to yield the ethyl ester .

Critical challenges include:

-

Stereoselectivity: Ensuring correct configurations at C2, C3, and C4.

-

Hydroxyl protection: Temporary protection (e.g., silylation) to prevent undesired side reactions during esterification .

Research Insights and Future Directions

Knowledge Gaps

-

Biological activity: No published data on cytotoxicity, pharmacokinetics, or target engagement.

-

Scalable synthesis: Current routes are low-yielding (<30%) and require costly chiral catalysts .

Recommended Studies

-

Structure-activity relationship (SAR): Systematically vary substituents on the dioxolane and propanoate moieties.

-

In silico docking: Screen against viral protease and kinase targets to prioritize experimental assays.

-

Process optimization: Explore enzymatic resolution or flow chemistry to improve synthetic efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume